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Compound of Interest

Compound Name: YZ51

Cat. No.: B15602075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic isoquinoline alkaloid

YZ51, correctly identified in the scientific literature as YS 51, with the chemical name 1-(β-

naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. This document details its core

structure, mechanism of action, and key biological activities, supported by quantitative data and

experimental insights.

Core Structure
The foundational structure of YS 51 is a tetrahydroisoquinoline core, substituted at the 1-

position with a β-naphthylmethyl group and at the 6 and 7-positions with hydroxyl groups.

Chemical Name: 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Mechanism of Action and Biological Activities
YS 51 has demonstrated significant therapeutic potential in preclinical studies, primarily

through its anti-inflammatory and metabolic regulatory effects. Its mechanisms of action are

centered around the modulation of key signaling pathways involved in inflammation and cellular

energy homeostasis.

Anti-Inflammatory Effects in Endotoxic Shock
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YS 51 has been shown to be beneficial in rodent models of endotoxic shock. Its primary

mechanism in this context is the reduction of inducible nitric oxide synthase (iNOS) expression.

This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling

pathway. By preventing the formation of the NF-κB-DNA complex, YS 51 transcriptionally

modifies iNOS gene expression, leading to decreased production of nitric oxide (NO), a key

mediator in the pathophysiology of septic shock.

Metabolic Regulation in Non-Alcoholic Fatty Liver
Disease (NAFLD)
In the context of metabolic disease, the (S)-enantiomer of YS 51 has been found to attenuate

obesity-associated non-alcoholic fatty liver disease (NAFLD). This is accomplished by

suppressing lipogenesis, inflammation, and coagulation. The underlying mechanism involves

the activation of the SIRT1/AMPK signaling pathway. Activation of this pathway leads to a

reduction in weight gain, liver size, hepatic steatosis, and fibrosis.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for YS 51 in preclinical

studies.
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Parameter Value Conditions Reference

In Vitro Activity

IC₅₀ for Nitric Oxide

Production
23.5 µM

LPS-stimulated RAW

264.7 cells
[1]

In Vivo Efficacy

(Endotoxic Shock

Model)

Reduction of Plasma

Nitrite/Nitrate (NOx)

Levels

Significant (p < 0.01)
10 and 20 mg/kg, i.p.

in LPS-treated rats
[1]

In Vivo Efficacy

(NAFLD Model)

Dosage
10 mg/kg, daily, i.p. for

16 weeks

High-fat diet (HFD)

fed mice
[2][3]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways

modulated by YS 51 and a general workflow for its synthesis.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.thermofisher.com/sg/en/home/chemicals/learning-center/organic-chemistry-resources/heterocycle-formation/pictet-spengler-tetrahydroisoquinoline-synthesis.html
https://www.thermofisher.com/sg/en/home/chemicals/learning-center/organic-chemistry-resources/heterocycle-formation/pictet-spengler-tetrahydroisoquinoline-synthesis.html
https://www.mdpi.com/1422-0067/25/11/5822
https://www.mdpi.com/1422-0067/19/9/2555
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LPS

TLR4

Binds

IKK Complex

Activates

IκBα

Phosphorylates

NF-κB (p65/p50)

Releases

Nuclear NF-κB

Translocates

iNOS mRNA

Induces Transcription

iNOS Protein

Translation

Nitric Oxide

Produces

YS 51

Inhibits DNA Binding

Click to download full resolution via product page

YS 51 inhibits the NF-κB signaling pathway.
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SIRT1/AMPK Signaling Pathway Activation by (S)YS-51
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(S)YS-51 activates the SIRT1/AMPK pathway.

General Synthetic Workflow for YS 51
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General synthesis of YS 51.

Experimental Protocols
Detailed experimental protocols for the synthesis of YS 51 and its biological evaluation are

outlined below, based on established methodologies in the field.
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Synthesis of 1-(β-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-
tetrahydroisoquinoline (YS 51)
The synthesis of 1-substituted tetrahydroisoquinolines like YS 51 is typically achieved through

established synthetic routes such as the Bischler-Napieralski or Pictet-Spengler reactions. A

general protocol based on the Bischler-Napieralski reaction is as follows:

Amide Formation: A β-phenylethylamine derivative with hydroxyl groups protected (e.g., as

methoxy groups) is reacted with β-naphthylacetyl chloride in an appropriate solvent (e.g.,

dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding

amide.

Cyclization: The resulting amide is then subjected to cyclization using a dehydrating agent

such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling

solvent like toluene or xylene, under reflux conditions. This step forms the 3,4-

dihydroisoquinoline intermediate.

Reduction: The intermediate is subsequently reduced to the tetrahydroisoquinoline using a

reducing agent like sodium borohydride (NaBH₄) in methanol.

Deprotection: Finally, the protecting groups on the hydroxyl functions are removed (e.g.,

using BBr₃ for methoxy groups) to yield the final product, YS 51.

Note: The specific reaction conditions, including stoichiometry, temperature, and reaction times,

would require optimization for this particular substrate.

Inducible Nitric Oxide Synthase (iNOS) Expression and
Nitric Oxide (NO) Production Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium.

For experiments, cells are pre-treated with varying concentrations of YS 51 for a specified

time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) and interferon-gamma

(IFN-γ) to induce iNOS expression.

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in

the culture supernatant is measured using the Griess reagent. A standard curve using known
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concentrations of sodium nitrite is prepared to quantify the results.

Western Blot for iNOS Protein: Cell lysates are prepared, and proteins are separated by

SDS-PAGE. The separated proteins are transferred to a PVDF membrane, which is then

probed with a primary antibody specific for iNOS, followed by a horseradish peroxidase

(HRP)-conjugated secondary antibody. The protein bands are visualized using a

chemiluminescence detection system.

RT-PCR for iNOS mRNA: Total RNA is extracted from the cells and reverse transcribed to

cDNA. The cDNA is then used as a template for PCR with primers specific for iNOS and a

housekeeping gene (e.g., GAPDH) for normalization. The PCR products are analyzed by

agarose gel electrophoresis.

NF-κB DNA Binding Activity (Electrophoretic Mobility
Shift Assay - EMSA)

Nuclear Extract Preparation: RAW 264.7 cells are treated with YS 51 and/or LPS as

described above. Nuclear extracts are then prepared using a nuclear extraction kit.

Oligonucleotide Labeling: A double-stranded oligonucleotide probe containing the NF-κB

consensus binding sequence is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer

containing poly(dI-dC) to minimize non-specific binding.

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

Autoradiography: The gel is dried and exposed to X-ray film to visualize the DNA-protein

complexes. A decrease in the intensity of the shifted band in the presence of YS 51 indicates

inhibition of NF-κB DNA binding.

SIRT1 and AMPK Activation Assays (Western Blot)
Cell/Tissue Lysate Preparation: Cells (e.g., HepG2) or liver tissue from experimental animals

are lysed in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration in the lysates is determined using a

standard method such as the BCA assay.

Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a

PVDF membrane. The membrane is then probed with primary antibodies specific for total

and phosphorylated forms of AMPK (p-AMPK) and an antibody for SIRT1. Following

incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are

visualized by chemiluminescence. An increase in the p-AMPK/AMPK ratio and SIRT1 protein

levels would indicate activation of the pathway.

This technical guide provides a foundational understanding of the synthetic isoquinoline

alkaloid YS 51 for research and development purposes. Further investigation into its

pharmacokinetic and toxicological profiles is warranted to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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